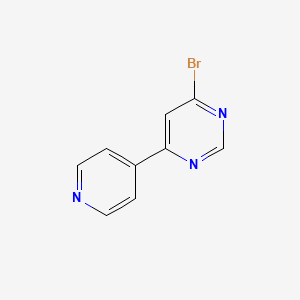

4-Bromo-6-(pyridin-4-yl)pyrimidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-6-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-1-3-11-4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPBAZHOBQTNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301300846 | |

| Record name | 4-Bromo-6-(4-pyridinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159820-28-6 | |

| Record name | 4-Bromo-6-(4-pyridinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159820-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-(4-pyridinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 4 Bromo 6 Pyridin 4 Yl Pyrimidine

Reactivity Profiling of the Bromine Substituent

The bromine atom attached to the pyrimidine (B1678525) ring is a key functional group, rendering the molecule susceptible to a variety of chemical modifications. Its reactivity is primarily characterized by its ability to participate in nucleophilic displacement and to act as an electrophilic partner in cross-coupling reactions.

Nucleophilic Displacement Reactions

The electron-deficient nature of the pyrimidine ring, amplified by the presence of the electronegative bromine atom, facilitates nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the bromine atom serves as an effective leaving group, allowing for its replacement by a range of nucleophiles. This reactivity is crucial for the introduction of diverse functional groups onto the pyrimidine core. For instance, pyridyl pyrimidylsulfones can act as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions with (hetero)aryl bromides. acs.org This process involves an initial SNAr reaction to generate sulfinates in situ, which then undergo desulfinative cross-coupling. acs.org

The efficiency of these displacement reactions can be influenced by the nature of the nucleophile and the reaction conditions. Studies on related pyrimidine systems have shown that various amines and other nucleophiles can readily displace a bromo substituent, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. researchgate.netsigmaaldrich.com

Utilization as an Electrophilic Partner in Subsequent Cross-Coupling Reactions

The bromine atom of 4-Bromo-6-(pyridin-4-yl)pyrimidine makes it an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecular architectures.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrimidine core and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgnih.gov These reactions can be carried out under mild conditions, including at room temperature and in aqueous media, making them highly versatile for the synthesis of complex molecules. wikipedia.org The pyrimidine moiety itself can influence the catalytic activity, with dipyrimidyl-palladium complexes showing utility in copper-free Sonogashira couplings. wikipedia.org Research has demonstrated the successful Sonogashira coupling of various brominated pyrimidines with terminal alkynes to yield 4-aryl- and 4-alkynyl-substituted derivatives. researchgate.netresearchgate.net

Table 1: Examples of Sonogashira Coupling Reactions with Brominated Pyrimidines

| Electrophile | Alkyne | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromo-6H-1,2-oxazines | Various terminal alkynes | PdCl2(PPh3)2, CuI, Et3N | 4-alkynyl-substituted 6H-1,2-oxazines | Good | researchgate.net |

| 5-bromo-3,4-dihydropyrimidin-4-ylbenzenes | Phenylacetylene | Not specified | 5-phenylalkynyl derivative | 15% | researchgate.net |

| Aryl bromides | Phenylacetylene | Polystyrene supported Pd(II) complex | Unsymmetrical alkynes | Moderate to Good | nih.gov |

Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of the pyrimidine ring by coupling with an alkene. organic-chemistry.org This palladium-catalyzed reaction is known for its high trans selectivity. organic-chemistry.org While ligandless catalysts can be effective for reactive substrates, the development of more active palladium catalysts, such as those with bulky ligands or palladacycles, has expanded the scope of the Heck reaction. rug.nl This reaction has been utilized in the synthesis of various fine chemicals. rug.nl

Chemical Behavior of the Pyrimidine Nitrogen Atoms

The two nitrogen atoms within the pyrimidine ring are nucleophilic and can participate in various chemical transformations, including alkylation and coordination with metal centers.

Alkylation Reactions

The nitrogen atoms of the pyrimidine ring can be alkylated using various alkylating agents. acs.org The regioselectivity of alkylation can be influenced by the substituents on the pyrimidine ring and the nature of the alkylating agent. acs.org For instance, the direct alkylation of some pyrimidinones (B12756618) with alkyl halides can lead to a mixture of N- and O-alkylated products. acs.org The choice of the leaving group on the alkylating agent is also critical; for example, iodinated derivatives have been shown to give higher yields in alkylation reactions compared to their brominated or chlorinated counterparts. acs.org

Table 2: Alkylation of Pyrimidine Derivatives

| Pyrimidine Substrate | Alkylating Agent | Base | Solvent | Product(s) | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyrimidin-2(1H)-one | 4-(Chloromethyl)pyrimidine derivative | K2CO3 | MeCN | O-alkylated product | Low | acs.org |

| Pyrimidin-2(1H)-one | 4-(Bromomethyl)pyrimidine derivative | K2CO3 | MeCN | O-alkylated product | 80% | acs.org |

| Pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine derivative | K2CO3 | MeCN | O-alkylated product | 87% | acs.org |

Coordination Chemistry with Metal Centers

The lone pairs of electrons on the pyrimidine nitrogen atoms, as well as the nitrogen of the pyridyl substituent, allow this compound to act as a ligand in coordination chemistry. It can form stable complexes with various metal centers. The resulting metal complexes can exhibit interesting structural and electronic properties. For example, ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold have been shown to form complexes with Zn(II) and Cu(II). nih.gov The stability of these complexes can be tuned by the presence of auxiliary functional groups on the ligand. nih.gov The coordination of the pyrimidine nitrogen atoms has been observed in various crystal structures of metal-pyrimidine complexes. researchgate.net

Transformational Potential of the Pyridin-4-yl Moiety

The pyridin-4-yl substituent offers additional avenues for chemical modification. The nitrogen atom of the pyridine (B92270) ring can undergo reactions typical of pyridines, such as protonation and N-oxidation. researchgate.net Furthermore, the pyridine ring itself can be subject to various transformations. For instance, pyrimidine-to-pyridine ring transformations can occur under certain conditions, often induced by nucleophiles. wur.nl These rearrangements can proceed through mechanisms where the nitrogen in the resulting pyridine originates from either the pyrimidine ring or an external nitrogen-containing reagent. wur.nl

Nucleophilic Reactivity on the Pyridine Ring

The pyridine ring, being a π-deficient heterocycle due to the electronegative nitrogen atom, is generally deactivated towards electrophilic attack but activated for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. In this compound, the pyridine ring is substituted at the 4-position by the pyrimidine moiety.

Nucleophilic attack on the pyridine ring of this compound itself is not a commonly reported transformation. The presence of the pyrimidine ring, which is also strongly electron-withdrawing, further deactivates the pyridine ring towards nucleophilic attack by reducing its electron density. However, it is conceivable that under harsh reaction conditions with very strong nucleophiles, substitution could be forced at the positions ortho to the nitrogen atom of the pyridine ring.

More plausible is the quaternization of the pyridine nitrogen atom with alkyl halides or other electrophiles. This would generate a pyridinium (B92312) salt, significantly increasing the electrophilicity of the pyridine ring and making it more susceptible to subsequent nucleophilic attack.

Modifications and Derivatization of the Pyridine Ring

The primary mode of modifying the pyridine ring in structures analogous to this compound involves the nitrogen atom.

N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide can then serve as a handle for further functionalization. For instance, the N-oxide can facilitate nucleophilic substitution at the 2- and 6-positions of the pyridine ring.

| Modification | Reagent Example | Product Type |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine N-oxide |

| N-Alkylation | Methyl iodide (CH₃I) | N-methylpyridinium iodide salt |

Intramolecular Cyclization and Ring Rearrangement Reactions

Intramolecular cyclization reactions involving the this compound scaffold would likely require the introduction of a suitable functional group on the pyridine ring that can react with either the pyrimidine ring or the bromo substituent.

For instance, if a nucleophilic group were introduced at the 3-position of the pyridine ring, it could potentially undergo an intramolecular nucleophilic aromatic substitution (SNAr) with the bromo-substituted pyrimidine ring, leading to the formation of a fused polycyclic system. The feasibility of such a reaction would depend on the nature of the nucleophile and the conformational flexibility of the molecule to achieve the required geometry for cyclization.

Ring rearrangement reactions of pyridinylpyrimidines are not widely documented. Such transformations would likely require high-energy conditions, such as photolysis or thermolysis, and could lead to complex product mixtures.

Oxidation and Reduction Chemistry of the Compound

Oxidation: As mentioned in section 3.3.2, the most susceptible site for oxidation in this compound is the nitrogen atom of the pyridine ring, leading to the corresponding N-oxide. The pyrimidine ring is generally less prone to oxidation due to its lower electron density. Under forcing oxidative conditions, degradation of the heterocyclic rings could occur.

Reduction: The reduction of this compound can be expected to proceed at several sites.

Reduction of the Pyridine Ring: Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) would likely reduce the pyridine ring to a piperidine (B6355638) ring. This transformation would remove the aromaticity of the pyridine ring and significantly alter the molecule's geometry and basicity.

Reduction of the Pyrimidine Ring: The pyrimidine ring can also be reduced under catalytic hydrogenation, although it is generally more resistant to reduction than the pyridine ring.

Reductive Debromination: The carbon-bromine bond can be cleaved under reducing conditions, such as catalytic hydrogenation or by using reducing agents like zinc in acetic acid, to replace the bromine atom with a hydrogen atom. This would yield 4-(pyridin-4-yl)pyrimidine.

The specific outcome of a reduction reaction would depend on the choice of reducing agent and the reaction conditions. Selective reduction of one ring over the other or selective debromination would require careful optimization of these parameters.

| Transformation | Reagent/Condition Example | Product |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 4-Bromo-6-(1-oxido-pyridin-1-ium-4-yl)pyrimidine |

| Catalytic Hydrogenation | H₂, Pd/C | 4-Bromo-6-(piperidin-4-yl)pyrimidine |

| Reductive Debromination | Zn, Acetic Acid | 4-(Pyridin-4-yl)pyrimidine |

Computational and Theoretical Investigations of 4 Bromo 6 Pyridin 4 Yl Pyrimidine

Density Functional Theory (DFT) Studies

DFT has become a standard tool in computational chemistry for investigating the electronic structure and properties of molecules. By approximating the electron density, DFT can accurately predict a wide range of molecular characteristics.

The electronic landscape of a molecule is dictated by the arrangement of its electrons in molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.

For 4-Bromo-6-(pyridin-4-yl)pyrimidine, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) and pyridine (B92270) rings, as well as the bromine atom, which possesses lone pairs of electrons. Conversely, the LUMO is likely distributed over the electron-deficient pyrimidine ring. The precise distribution and energies would be influenced by the interplay of the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the electronegative bromine atom, countered by the electron-donating potential of the pyridine ring.

The charge distribution, often visualized through a molecular electrostatic potential (MESP) map, would likely show negative potential (red regions) around the nitrogen atoms of both the pyrimidine and pyridine rings, indicating their nucleophilic character. Positive potential (blue regions) would be anticipated around the hydrogen atoms and potentially near the carbon atom attached to the bromine, highlighting areas susceptible to nucleophilic attack.

Table 1: Illustrative HOMO-LUMO Energy Gap for a Related Bipyrimidine System

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: This data is hypothetical and serves as an example of what a DFT calculation might reveal.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, based on conceptual DFT, provide a framework for understanding and predicting how the molecule will behave in chemical reactions.

Key reactivity descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity to react.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The presence of the electronegative bromine atom and the nitrogen-containing heterocyclic rings would likely result in a significant electrophilicity index for this compound, suggesting its susceptibility to attack by nucleophiles.

Table 2: Predicted Reactivity Descriptors for a Model Pyrimidine Derivative

| Reactivity Descriptor | Value (Arbitrary Units) |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.67 |

Note: These values are for illustrative purposes and are not specific to this compound.

DFT calculations can also predict various spectroscopic properties, aiding in the interpretation of experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the absorption wavelengths (λmax) in the UV-Vis spectrum. For this compound, transitions would likely involve π-π* and n-π* excitations within the aromatic rings.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts, when compared with experimental spectra, can help confirm the molecular structure and assign specific resonances. The electron-withdrawing nature of the pyrimidine ring and the bromine atom would be expected to deshield adjacent protons and carbons, leading to higher chemical shifts.

Theoretical calculations can shed light on the photophysical and electrochemical behavior of this compound. TD-DFT can be employed to investigate excited state properties, including potential fluorescence or phosphorescence. The calculated HOMO and LUMO energies can also be correlated with the molecule's redox potentials, providing insights into its behavior in electrochemical applications such as organic electronics or sensor technology.

Molecular Dynamics Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior and conformational landscape.

MD simulations can reveal the preferred conformations of this compound in different environments (e.g., in a vacuum or in a solvent). The key conformational variable is the dihedral angle between the pyrimidine and pyridine rings. The simulation would explore the rotational barrier around the C-C single bond connecting the two rings. While a planar conformation might be expected to maximize π-conjugation, steric hindrance between the hydrogen atoms on the adjacent rings could lead to a twisted, non-planar ground state conformation. Understanding the flexibility and conformational preferences is crucial for predicting how the molecule might interact with biological targets or other molecules.

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent environment can significantly alter the structure, stability, and reactivity of a solute molecule. Computational models are instrumental in dissecting these interactions. The Polarizable Continuum Model (PCM) and its variations, like the Integral Equation Formalism PCM (IEFPCM), are commonly used to simulate the bulk effect of a solvent. dntb.gov.ua These models treat the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in different environments.

Studies on related pyrimidine derivatives have shown that solvent polarity plays a critical role in reaction outcomes. For instance, in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of solvent can dramatically affect reaction rates and product yields. mdpi.comresearchgate.net Solvents like 1,4-dioxane, dimethylformamide (DMF), and acetonitrile (B52724) are often examined. mdpi.com For this compound, computational analysis would explore how the dipole moment of the molecule interacts with the solvent, stabilizing transition states and influencing the energy barriers of reaction pathways.

The energetic behavior of a molecule in different solvents can be examined using time-dependent DFT (TD-DFT) to predict changes in electronic absorption spectra. dntb.gov.ua For example, a shift in the λmax in solvents of varying polarity would indicate specific solvent-solute interactions. The table below illustrates hypothetical data on how the calculated dipole moment and energy of this compound might change in different solvent environments, based on principles observed in similar heterocyclic systems.

Table 1: Calculated Solvent Effects on Properties of this compound

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Total Energy (Hartree) |

|---|---|---|---|

| Gas Phase | 1 | 2.15 | -2850.45 |

| Toluene | 2.38 | 2.78 | -2850.51 |

| Acetonitrile | 37.5 | 3.54 | -2850.56 |

Note: The data in this table is illustrative and based on general principles of computational chemistry for similar molecules.

Quantum Chemical Characterization of Structural Features

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for determining the three-dimensional structure and electronic properties of molecules with high accuracy. For this compound, DFT calculations at a level like B3LYP/6-311+G(d,p) would be used to optimize the molecular geometry, predicting key structural parameters. tandfonline.com

These calculations provide data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. A critical parameter for this molecule would be the dihedral angle between the pyrimidine and pyridine rings, which determines the degree of planarity and affects the electronic conjugation between the two aromatic systems. Studies on analogous bicyclic aromatic compounds show that this angle is influenced by both electronic effects and steric hindrance from substituents. nih.gov

Furthermore, quantum chemical methods are used to analyze the electronic landscape of the molecule. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). tandfonline.com

Table 2: Calculated Structural Parameters for this compound

| Parameter | Value |

|---|---|

| Bond Length C-Br | 1.91 Å |

| Bond Length C-N (pyrimidine) | 1.34 Å |

| Dihedral Angle (Pyrimidine-Pyridine) | 25.8° |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

Note: The data in this table is hypothetical, representing typical values obtained from DFT calculations for structurally related compounds.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a cornerstone for elucidating the step-by-step pathways of chemical reactions. For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling, where the bromine atom is replaced by an aryl or other organic group. This reaction is typically catalyzed by a palladium complex. mdpi.comresearchgate.net

Computational studies can map the entire catalytic cycle, which generally involves three main stages:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound. Computational models can determine the transition state structure and activation energy for this crucial first step.

Transmetalation: The organic group from a boronic acid derivative is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed. This profile reveals the rate-determining step and provides insight into how factors like the choice of ligand on the palladium catalyst or the solvent can influence the reaction's efficiency. acs.org For instance, modeling can show why certain bases or solvents lead to higher yields by stabilizing a key transition state. mdpi.comresearchgate.net These mechanistic investigations are vital for optimizing existing synthetic routes and designing new, more efficient chemical transformations. nih.gov

Utility of 4 Bromo 6 Pyridin 4 Yl Pyrimidine As a Chemical Building Block

Advanced Organic Synthesis Applications

The presence of a bromine atom on the pyrimidine (B1678525) ring of 4-Bromo-6-(pyridin-4-yl)pyrimidine makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Notably, the Suzuki-Miyaura coupling reaction stands out as a powerful tool for the arylation of the pyrimidine core. tandfonline.comresearchgate.netresearchgate.net By reacting this compound with a range of aryl or heteroaryl boronic acids, a diverse library of 4-aryl-6-(pyridin-4-yl)pyrimidines can be synthesized. researchgate.net This transformation is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, and a base. The choice of reaction conditions, including the solvent and base, can be optimized to achieve high yields of the desired products. tandfonline.comresearchgate.net

The following interactive data table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving similar brominated pyrimidine substrates, which can be extrapolated for this compound.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | tandfonline.comresearchgate.net |

| Pd(OAc)₂/PPh₃ | K₃PO₄ | Dioxane | 80 | Reasonable | researchgate.net |

| PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | High | tandfonline.com |

The resulting aryl-substituted pyridinyl-pyrimidines are themselves valuable intermediates for further synthetic transformations or can be the target molecules in drug discovery programs. nih.govnih.govnih.gov

Precursor for the Development of Novel Heterocyclic Systems

The reactivity of the C-Br bond in this compound also allows for its use as a precursor in the synthesis of fused heterocyclic systems. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities. tandfonline.com

One potential application is in the synthesis of thieno[2,3-d]pyrimidines. While direct examples starting from this compound are not prevalent in the literature, the general synthetic strategies for thienopyrimidines often involve the reaction of a functionalized pyrimidine with a sulfur-containing reagent. For instance, a common route involves the reaction of a 4-aminopyrimidine (B60600) with a thiophene (B33073) precursor. By first converting the bromo-group of this compound to an amino group, followed by reaction with an appropriate thiophene derivative, it is plausible to construct a thieno[2,3-d]pyrimidine (B153573) scaffold.

Furthermore, intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of novel polycyclic aromatic systems. wur.nl By introducing a suitable functional group at the 4-position via a cross-coupling reaction, subsequent ring-closing reactions can be envisioned to create complex, multi-ring structures.

Design and Application as Ligands in Catalysis and Coordination Chemistry

The this compound molecule possesses both a pyridine (B92270) and a pyrimidine ring, each containing nitrogen atoms with lone pairs of electrons. This arrangement makes it an excellent candidate for use as a bidentate N,N-ligand in coordination chemistry. rsc.orgnih.gov It can chelate to a metal center, forming stable metal complexes. The bromine atom provides a handle for further functionalization, allowing for the synthesis of more complex, tailored ligands.

The resulting metal complexes can exhibit interesting catalytic properties. For example, similar pyridinyl-pyrimidine ligands have been used to create copper and silver complexes with demonstrated antimicrobial and catalytic activities. rsc.org The electronic properties of the ligand, which can be tuned by substituents on either the pyridine or pyrimidine ring, play a crucial role in the catalytic activity of the corresponding metal complex. nih.gov

Below is a table of representative metal complexes formed with related pyridinyl-pyrimidine ligands and their applications.

| Metal Ion | Ligand Type | Application | Reference |

| Copper(II) | Pyridinyl-pyrimidine | Catechol oxidase biomimetic catalysis, Antimicrobial agent | rsc.org |

| Silver(I) | Pyridinyl-pyrimidine | Antimicrobial agent | rsc.org |

| Nickel(II) | Pyridinyl-phosphine | Stabilization of low-valent organonickel radical complexes | nih.gov |

| Various | Pyridyl-based ligands | Electrochromic applications | frontiersin.org |

The ability to fine-tune the steric and electronic properties of the ligand by modifying the this compound core makes it a versatile platform for the development of new catalysts for a variety of organic transformations.

Integration into Materials Science for Novel Chemical Entities

The rigid, aromatic structure and the presence of nitrogen heterocycles in this compound make it an attractive building block for the construction of novel organic materials with interesting photophysical and electronic properties. rsc.orgrsc.orgresearchgate.net

The pyridinyl-pyrimidine core can be incorporated into larger conjugated systems to create materials for organic light-emitting diodes (OLEDs) and other organic electronic devices. rsc.orgnih.gov The electron-deficient nature of the pyrimidine ring can be combined with electron-donating moieties to create donor-acceptor molecules with tunable emission properties. rsc.orgacs.org The bromine atom serves as a convenient point for extending the conjugation through cross-coupling reactions, allowing for the synthesis of linear or dendritic structures with tailored electronic and photophysical characteristics. nih.gov

Furthermore, this compound can be utilized as a linker in the synthesis of metal-organic frameworks (MOFs). tandfonline.comresearchgate.net The nitrogen atoms of the pyridine and pyrimidine rings can coordinate to metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. frontiersin.orgtandfonline.com The resulting MOFs can exhibit porosity, making them suitable for applications in gas storage and separation, as well as potential for luminescent sensing applications. tandfonline.com The photophysical properties of such materials are influenced by the nature of both the organic linker and the metal ion. rsc.orgrsc.org

Future Research Directions for 4 Bromo 6 Pyridin 4 Yl Pyrimidine

Development of Innovative and Sustainable Synthetic Routes

The pursuit of green chemistry is paramount in modern synthetic organic chemistry. frontiersin.org Future research on 4-Bromo-6-(pyridin-4-yl)pyrimidine should prioritize the development of environmentally benign and efficient synthetic protocols that minimize waste, reduce energy consumption, and avoid hazardous reagents. frontiersin.org

Current synthetic approaches often rely on traditional methods that may involve harsh conditions or stoichiometric reagents. Future explorations could focus on several innovative strategies:

Catalyst-Free and Solvent-Free Reactions: Inspired by recent advancements, research could investigate one-pot, catalyst-free syntheses, potentially under solvent-free conditions or in green solvents like water, to produce the pyrimidine (B1678525) core. frontiersin.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. frontiersin.org

Bio-Based Solvents and Catalysts: The potential of using recyclable, biomass-derived solvents such as eucalyptol (B1671775) or facilitating reactions with natural acid catalysts (e.g., fruit extracts) could be explored to enhance the sustainability profile of the synthesis. frontiersin.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow synthesis for this compound or its precursors would represent a significant technological advancement.

| Sustainable Strategy | Potential Application to this compound Synthesis | Key Benefits | Reference |

| Green Solvents | Utilizing water or bio-solvents like eucalyptol for the core condensation reaction. | Reduced environmental impact, increased safety, potential for recyclability. | frontiersin.org |

| Energy Efficiency | Employing microwave irradiation or flow chemistry to reduce reaction times and energy input. | Lower energy consumption, faster synthesis, improved process control. | frontiersin.org |

| Alternative Catalysts | Exploring the use of natural, biodegradable catalysts for key synthetic steps. | Reduced reliance on heavy metals, lower toxicity, and cost-effectiveness. | frontiersin.org |

| One-Pot Reactions | Designing a multi-component reaction where precursors combine to form the final product in a single step. | Increased efficiency, reduced waste from intermediate purification steps. | nih.gov |

Exploration of Undiscovered Reactivity Patterns and Selectivities

The this compound molecule possesses multiple reactive sites, including the C-Br bond and the nitrogen atoms of both heterocyclic rings. A thorough investigation into its reactivity is essential for unlocking its full potential as a synthetic building block.

The bromine atom at the C4 position is a prime handle for functionalization, most commonly via transition metal-catalyzed cross-coupling reactions. While Suzuki-Miyaura couplings are well-established for creating C-C bonds on such scaffolds nih.govresearchgate.net, future work should systematically explore a broader range of transformations.

Key areas for investigation include:

Broadening Cross-Coupling Reactions: Systematically applying other coupling reactions such as Sonogashira (alkyne installation), Heck (alkene installation), Buchwald-Hartwig (C-N and C-O bond formation), and Stille (organotin reagents) to the C4 position.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring activates the C4 position for SNAr reactions. nih.gov A comprehensive study using a diverse library of nitrogen, oxygen, and sulfur nucleophiles would expand the accessible chemical space.

C-H Activation: Direct C-H functionalization on the pyridine (B92270) or pyrimidine ring offers an atom-economical way to introduce new substituents without pre-functionalization, though controlling regioselectivity would be a key challenge.

Metal Coordination: The nitrogen atoms in both the pyridine and pyrimidine rings can act as ligands to coordinate with metal ions. This could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties. nih.gov

| Reaction Type | Target Site | Potential Outcome | Relevant Precedent |

| Suzuki-Miyaura Coupling | C4-Br | Aryl/heteroaryl C-C bond formation | nih.gov, researchgate.net |

| Buchwald-Hartwig Amination | C4-Br | C-N bond formation for new amine derivatives | nih.gov |

| Sonogashira Coupling | C4-Br | C-C triple bond formation (alkynylation) | General cross-coupling principle |

| Nucleophilic Aromatic Substitution | C4-Br | Displacement of bromide with N, O, S nucleophiles | nih.gov |

| Metal Complexation | Pyridine/Pyrimidine Nitrogens | Formation of coordination polymers or MOFs | nih.gov |

Advancements in Computational Modeling and Predictive Chemistry

In silico methods are indispensable tools for modern chemical research, enabling the prediction of molecular properties and guiding experimental design. Applying advanced computational modeling to this compound can accelerate its development for various applications.

Future research should leverage computational chemistry to:

Elucidate Electronic Structure and Reactivity: Using Density Functional Theory (DFT), researchers can calculate the molecule's geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential map. researchgate.net This data can predict the most likely sites for electrophilic and nucleophilic attack, corroborating and guiding experimental reactivity studies.

Predict Binding Affinities: For medicinal chemistry applications, molecular docking simulations can predict how derivatives of this compound might bind to biological targets like protein kinases or bromodomains. acs.org This allows for the rational, structure-based design of potent and selective inhibitors before committing to laborious synthesis. acs.org

Simulate Spectroscopic Properties: Computational models can predict spectroscopic data (e.g., NMR, IR, UV-Vis), which can aid in the characterization and identification of newly synthesized derivatives.

Model Material Properties: For materials science applications, simulations can help predict the properties of polymers or MOFs derived from this compound, such as their electronic band gap, porosity, and stability.

| Computational Method | Research Application | Predicted Information | Reference |

| Density Functional Theory (DFT) | Reactivity analysis and structural elucidation. | Molecular geometry, electronic properties, reaction pathways. | researchgate.net |

| Molecular Docking | Drug discovery and design. | Binding modes and affinities to biological targets. | acs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme inhibition studies. | Detailed interactions within a protein active site. | General computational principle |

| Molecular Dynamics (MD) | Stability and conformational analysis. | Dynamic behavior of the molecule and its complexes over time. | General computational principle |

Integration into Emerging Areas of Chemical Science and Technology

The true value of this compound lies in its potential as a scaffold or intermediate for creating functional molecules for emerging technologies. Its structural motifs are prevalent in compounds designed for high-impact applications.

Medicinal Chemistry Scaffold: The pyrimidine core is a "privileged scaffold" found in numerous FDA-approved drugs, particularly in oncology. nih.gov Research has shown that pyrimidine derivatives can act as potent inhibitors of various protein families:

Kinase Inhibitors: Many kinase inhibitors targeting EGFR, PI3K, and other kinases involved in cancer progression feature a pyrimidine core. nih.govnih.gov The 4-bromo position is an ideal attachment point for side chains designed to target specific kinase active sites.

Bromodomain Inhibitors: Fused pyrimidine systems have been successfully developed as inhibitors of BET bromodomains, another important target class in oncology. acs.org

Antimicrobial Agents: Pyrimidine-based structures have been investigated for their activity against infectious diseases like tuberculosis. nih.gov

Neurodegenerative Disease Modulators: Pyrimidine and pyridine derivatives have been explored as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. mdpi.com

Future work should use this compound as a starting point to generate libraries of novel compounds for screening against these and other disease-relevant targets.

Advanced Materials Building Block: The rigid, aromatic, and ligand-capable structure of this compound makes it an attractive building block for functional materials.

Metal-Organic Frameworks (MOFs): The nitrogen atoms can serve as coordination sites for metal ions, enabling the construction of porous MOFs. nih.gov These materials could be designed for applications in gas storage, separation, or heterogeneous catalysis.

Organic Electronics: Through functionalization, particularly via cross-coupling reactions at the bromo position, the electronic properties of the π-conjugated system can be tuned. This could lead to the development of novel organic light-emitting diodes (OLEDs), sensors, or organic semiconductors.

By strategically exploring these research avenues, the scientific community can fully harness the potential of this compound, transforming it from a simple chemical entity into a cornerstone for innovation in medicine and technology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-6-(pyridin-4-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling 4-bromo-6-chloropyrimidine with pyridin-4-ylboronic acid using Pd₂(dba)₃ as a catalyst, P(c-Hexyl)₃ as a ligand, and K₂PO₄ as a base in anhydrous solvents like THF or dioxane at 80–100°C . Optimization involves varying catalyst loading (0.05–0.1 eq.), ligand ratios (0.12–0.2 eq.), and reaction time (12–24 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood. Avoid skin contact due to potential toxicity. For air-sensitive steps, employ glove boxes. Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify pyridinyl and pyrimidine protons (δ 8.5–9.5 ppm for aromatic H).

- HRMS : ESI-HRMS for exact mass confirmation (e.g., [M+H]⁺ calculated for C₉H₆BrN₃: 242.9732).

- XRD : Single-crystal X-ray diffraction for structural validation (SHELX software suite recommended) .

Q. How can researchers purify this compound if standard methods fail?

- Methodological Answer : If silica gel chromatography is ineffective, use recrystallization from ethanol/water mixtures. For persistent impurities, employ preparative HPLC with a C18 column and acetonitrile/water gradient (5–95% over 20 minutes) .

Q. What factors influence the stability of this compound during storage?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent bromine displacement or hydrolysis. Avoid exposure to light, moisture, and strong acids/bases. Monitor degradation via periodic TLC or LC-MS .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic challenges in structural analysis of derivatives?

- Methodological Answer : For twinned crystals, use SHELXD (dual-space algorithm) for structure solution and SHELXL for refinement with the HKLF 5 instruction. Restrain anisotropic displacement parameters (ADPs) for disordered atoms. Validate H-atom positions using HFIX or AFIX commands .

Q. How to resolve contradictions between experimental NMR and computational predictions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts. Adjust for solvent effects (PCM model) and tautomeric equilibria. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What mechanistic insights are gained from studying bromine’s role in cross-coupling reactions?

- Methodological Answer : Bromine acts as a superior leaving group compared to chlorine in Pd-catalyzed couplings. Monitor oxidative addition rates via in situ ³¹P NMR to assess Pd(0)/Pd(II) intermediates. Substituent effects on pyrimidine’s electron density (Hammett σ constants) correlate with reaction efficiency .

Q. How can computational modeling predict reactivity for functionalization?

- Methodological Answer : Use molecular docking (AutoDock Vina) to identify nucleophilic/electrophilic sites. Calculate Fukui indices (Gaussian 16) to map reactive regions. Compare HOMO/LUMO energies with boronic acid partners to predict coupling feasibility .

Q. What strategies optimize biological activity in pyrimidine derivatives?

- Methodological Answer : Introduce substituents at C-2 or C-4 positions to enhance binding affinity (e.g., trifluoromethyl for lipophilicity). Conduct SAR studies using in vitro assays (MTT for cytotoxicity) and molecular dynamics simulations (GROMACS) to assess target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.